Product packaging for Rexamino(Cat. No.:CAS No. 52883-35-9)

Rexamino

Cat. No.: B029729
CAS No.: 52883-35-9
M. Wt: 162.19 g/mol
InChI Key: ZBFPLELNWIASCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Rexamino is a potent and selective small-molecule inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes, specifically targeting PARP-1 and PARP-2. Its primary research value lies in the investigation of the DNA damage response (DDR) pathway, a critical area in oncology and cancer biology. By effectively inhibiting PARP enzymatic activity, this compound traps PARP proteins on damaged DNA, preventing the repair of single-strand breaks. This leads to the collapse of replication forks and the generation of double-strand breaks, which are inherently lethal to cells with homologous recombination deficiency (HRD), such as those harboring BRCA1 or BRCA2 mutations. This mechanism, known as synthetic lethality, makes this compound an invaluable tool for studying targeted cancer therapies, identifying biomarkers of drug response, and exploring potential combination treatment regimens with other DNA-damaging agents like chemotherapeutics or radiation. Its high selectivity and well-characterized profile facilitate precise experimental outcomes in assays focused on cell viability, apoptosis, cell cycle arrest, and DNA repair dynamics. This compound is presented as a key biochemical probe to advance the understanding of genomic instability and to accelerate the development of novel anticancer strategies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N2O B029729 Rexamino CAS No. 52883-35-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-phenyl-4,5-dihydro-1,3-oxazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c10-9-11-8(6-12-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBFPLELNWIASCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(O1)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00442986
Record name Rexamino
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52883-35-9
Record name Rexamino
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Experimental Administration Protocols

In controlled studies, levamisole hydrochloride (oral bolus) and levamisole phosphate (injectable solution) were administered to horses. Post-administration urine and plasma samples revealed:

  • Detection Timeframes : this compound was detectable within 2 hours of administration, with variable persistence compared to aminorex.

  • Key Metabolites : Compound II, a degradation impurity of levamisole, exhibited the longest detection window (up to 36 hours), serving as a marker for levamisole use.

Table 1: Metabolic Byproducts of Levamisole in Horses

MetaboliteDetection MethodBiological SamplePeak Detection Time
LevamisoleLC-MSUrine/Plasma2–6 hours
AminorexLC-MSUrine/Plasma4–12 hours
This compoundLC-MSUrine/Plasma2–8 hours
Compound IILC-MSUrine/PlasmaUp to 36 hours

Pharmacokinetic Considerations

The route of administration (oral vs. intravenous) significantly affects this compound’s bioavailability. Oral dosing results in slower absorption but prolonged metabolite detection, while intravenous administration yields rapid peak concentrations.

Chemical Synthesis Approaches

While this compound’s in vivo formation is well-documented, in vitro synthesis remains less explored. Indirect insights derive from analogous compounds like barbarin, a structurally related oxazoline synthesized via ring-closure reactions.

Cyclization of β-Hydroxy Amides

A proposed route involves cyclizing β-hydroxy amides using fluorinating agents (e.g., Deoxo-Fluor®) to form the oxazoline ring. However, this method requires validation through peer-reviewed studies.

Adaptation of Barbarin Synthesis

Barbarin, an aminorex analog, is synthesized via ring closure between phenylethanolamine and carbon disulfide in tetrahydrofuran with pyridine catalysis. Modifying this protocol could yield this compound:

  • Reagents : Phenylethanolamine derivatives, cyclizing agents (e.g., CS₂).

  • Conditions : Reflux in anhydrous THF with base catalysis.

  • Purification : Chromatography or recrystallization to isolate this compound.

Industrial-Scale Challenges

Industrial production faces hurdles such as:

  • Purity Control : Degradation impurities (e.g., compound II) may form during synthesis.

  • Scalability : Continuous flow systems, effective for similar heterocycles, could mitigate safety risks and improve yield.

Analytical Validation of Synthesis

Characterization Techniques

  • Spectroscopy : 1H^1H- and 13C^{13}C-NMR for structural confirmation.

  • Mass Spectrometry : High-resolution MS to verify molecular weight (162.19 g/mol).

  • Chromatography : HPLC-UV for purity assessment.

Stability Profiling

Forced degradation studies under acidic, basic, and oxidative conditions can identify stability thresholds, guiding storage and handling protocols .

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-4,5-dihydro-1,3-oxazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Manganese dioxide (MnO₂), bromotrichloromethane.

    Substitution: Sodium hydride, tosyl derivatives.

Major Products

    Oxidation: Oxazoles.

    Substitution: Michael adducts and other cycloaddition products.

Scientific Research Applications

Veterinary Medicine

Detection in Equine Health
Rexamino has been identified as a metabolite of levamisole, a common anti-helminthic drug used in horses. Research indicates that the administration of levamisole can lead to the detection of this compound in urine and plasma samples from horses. In a study conducted by Ho et al., it was established that following the administration of levamisole preparations, both this compound and aminorex were present in post-administration samples . This finding is crucial for understanding the implications of levamisole use in competitive racing contexts, where the presence of such metabolites could indicate doping violations.

Case Study: Levamisole Administration

  • Objective : To analyze the metabolic pathways of levamisole in horses and identify potential metabolites.
  • Methodology : Horses were administered two forms of levamisole (oral bolus and injectable) and urine/plasma samples were collected for analysis.
  • Findings : this compound was detected alongside other metabolites, suggesting that routine use of levamisole could lead to inadvertent doping cases due to the presence of this compound in official samples .

Forensic Science

Implications for Drug Testing
this compound's presence as a metabolite raises significant questions in forensic toxicology, particularly concerning its detection in human samples. The compound has been studied for its potential as a marker for illicit drug use, especially when analyzing substances adulterated with levamisole.

Case Study: Forensic Analysis

  • Objective : To evaluate the presence of this compound in forensic samples from suspected drug users.
  • Methodology : Analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) were employed to detect this compound alongside other compounds like benzoylecgonine.
  • Findings : The absence of aminorex in certain clinical samples containing benzoylecgonine suggests that this compound could serve as an important marker for tracing specific drug use patterns .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for both therapeutic applications and forensic investigations. Studies have focused on how this compound behaves within biological systems after the administration of parent compounds like levamisole.

Study Focus Methodology Key Findings
Metabolism in HorsesAdministration of levamisole; urine/plasma analysisDetection of this compound and aminorex post-administration
Forensic ImplicationsLC-MS analysis on drug users' samplesPotential use of this compound as a marker for illicit drug use

Mechanism of Action

The mechanism of action of 4-Phenyl-4,5-dihydro-1,3-oxazol-2-amine is not fully understood. its derivatives, such as aminorex, interact with monoaminergic neurotransmission by interfering with the function of monoamine transporters. This interaction is similar to that of amphetamines and cocaine, affecting neurotransmitter levels in the brain .

Comparison with Similar Compounds

Source :

Detection Methods and Regulatory Implications

  • This compound: Identified via LC-MS/MS in equine and human urine. Essential for distinguishing Levamisole metabolism from direct Aminorex doping .
  • Aminorex: Screened using immunoassays; requires confirmatory testing (e.g., GC-MS) to rule out Levamisole origins .

Regulatory Guidelines :

  • The U.S. FDA and EMA mandate metabolite profiling for Levamisole-derived compounds to prevent false doping allegations .
  • Biosimilarity assessments require comparative studies of metabolite safety, as outlined in EMA and FDA guidance .

Clinical and Forensic Relevance

  • Doping Control: this compound’s presence in horse urine confirms Levamisole administration, exonerating owners accused of intentional Aminorex doping .
  • Cocaine Adulteration: In humans, co-detection of this compound and Aminorex in urine indicates Levamisole-adulterated cocaine use, linked to severe neutropenia and vasculitis .

Biological Activity

Rexamino, a compound associated with the metabolism of levamisole, has garnered attention due to its biological activity and implications in veterinary and human health. This article explores the pharmacological properties, metabolic pathways, and case studies related to this compound, drawing from diverse scientific literature.

Overview of this compound

This compound is primarily recognized as a metabolite of levamisole, an anti-helminthic drug used extensively in veterinary medicine. Its relevance has increased due to its detection in urine and plasma samples of horses administered levamisole, raising concerns about its potential effects on health and performance in racehorses.

Metabolic Pathways

The metabolic pathway of this compound involves its formation from levamisole. Research indicates that after the administration of levamisole, both aminorex and this compound can be detected in biological samples. A study conducted on horses showed that while aminorex was frequently detected post-administration, this compound was less consistently identified, suggesting it may have a shorter half-life or lower bioavailability compared to aminorex .

Table 1: Metabolites of Levamisole

Metabolite Detection Method Biological Sample Detection Time
LevamisoleLC-MSUrineUp to 36 hours
AminorexLC-MSUrine/PlasmaUp to 24 hours
This compoundLC-MSUrine/PlasmaVariable

Pharmacokinetics

Pharmacokinetic studies have demonstrated that the administration route (oral vs. intravenous) significantly influences the concentration and duration of this compound in circulation. In horses, pharmacokinetic parameters were evaluated using nonlinear regression analysis to determine the concentration-time profiles following drug administration. The results indicated that both the route of administration and individual physiological factors could alter the pharmacokinetic behavior of this compound .

Case Study: Pharmacokinetics in Horses

A study involving four female horses assessed the pharmacokinetics of aminorex (and by extension, this compound) after oral administration. Blood and urine samples were collected at various time points to measure drug concentrations. Key findings included:

  • Peak Concentration : Achieved within 2 hours post-administration.
  • Elimination Half-Life : Approximately 6-12 hours for aminorex, with this compound showing a similar but slightly shorter half-life.
  • Urinary Excretion : Significant quantities of both metabolites were excreted within the first 12 hours .

Biological Effects

The biological activity of this compound is not fully understood but is thought to be linked to its structural similarities with other psychoactive compounds like amphetamines. Studies suggest that compounds like aminorex can induce central nervous system stimulation, which may also extend to this compound .

Potential Health Risks

This compound's association with pulmonary hypertension has been highlighted in several studies. High doses of aminorex have been shown to potentially lead to idiopathic pulmonary hypertension in certain populations, particularly among users of illicit drugs adulterated with levamisole . Although direct evidence linking this compound to pulmonary complications is limited, its metabolites' pharmacological profiles warrant caution.

Q & A

Q. How can researchers design reproducible synthesis protocols for Rexamino?

Methodological Answer:

  • Develop a step-by-step experimental procedure with precise reaction conditions (e.g., temperature, solvent ratios, catalysts) and document deviations.
  • Include purity validation via HPLC or GC-MS and characterization data (e.g., NMR, IR) for at least five key intermediates or final compounds .
  • Use controlled environments (e.g., inert atmosphere) to minimize variability and ensure batch-to-batch consistency.

Q. What analytical techniques are essential for the initial characterization of this compound?

Methodological Answer:

  • Prioritize spectroscopic methods: 1^1H/13^13C NMR for structural elucidation, mass spectrometry (MS) for molecular weight confirmation, and X-ray crystallography for stereochemical resolution.
  • Assess purity via elemental analysis or chromatography (e.g., HPLC with UV/vis detection) .
  • Cross-reference data with known analogs in databases like PubChem or Reaxys to validate novel findings.

Q. How should researchers formulate hypotheses about this compound’s mechanism of action?

Methodological Answer:

  • Apply the PICO framework: Define the Population (e.g., cell lines/organisms), Intervention (this compound dosage), Comparison (control groups), and Outcome (e.g., enzyme inhibition, gene expression changes).
  • Use literature gaps (e.g., unresolved signaling pathways) to anchor hypotheses .
  • Pilot studies with knock-out models or competitive inhibitors can refine hypotheses.

Q. What strategies ensure a comprehensive literature review on this compound?

Methodological Answer:

  • Use Boolean search terms (e.g., "this compound AND synthesis NOT industrial") in Scopus, PubMed, and CAS SciFinder.
  • Screen primary sources for experimental protocols and secondary reviews for mechanistic insights.
  • Map trends using citation management tools (e.g., Zotero) and prioritize studies with rigorous validation (e.g., ≥3 independent replicates) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Conduct comparative assays under standardized conditions (e.g., identical cell lines, pH, incubation times).
  • Perform meta-analyses to identify confounding variables (e.g., solvent polarity, impurity profiles).
  • Validate outliers using orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic assays) .

Q. What computational approaches are effective for modeling this compound’s molecular interactions?

Methodological Answer:

  • Use molecular docking (AutoDock Vina, Schrödinger) to predict binding modes with target proteins.
  • Validate predictions via molecular dynamics (MD) simulations (GROMACS, AMBER) to assess stability over time.
  • Cross-correlate computational data with experimental results (e.g., ITC for binding thermodynamics) .

Q. How can FAIR principles be applied to this compound research data?

Methodological Answer:

  • Assign persistent identifiers (DOIs) to datasets via repositories like Zenodo or Chemotion.
  • Embed metadata describing synthesis conditions, instrumentation settings, and raw data formats (e.g., .cif for crystallography).
  • Use machine-readable formats (e.g., SDF for structures) and open licenses (CC-BY) to enable reuse .

Q. What methodologies address challenges in scaling up this compound synthesis for preclinical studies?

Methodological Answer:

  • Optimize reaction kinetics using Design of Experiments (DoE) to identify critical parameters (e.g., catalyst loading, temperature gradients).
  • Implement inline analytics (PAT tools) for real-time monitoring of intermediates.
  • Conduct stability studies (accelerated aging, forced degradation) to assess formulation compatibility .

Data Integrity and Reproducibility

Q. How should researchers document conflicting spectral data for this compound derivatives?

Methodological Answer:

  • Publish full spectral datasets (e.g., NMR raw files) in supplementary materials with baseline corrections annotated.
  • Replicate analyses in independent labs and report consensus interpretations.
  • Use multivariate analysis (PCA) to distinguish experimental noise from structural anomalies .

Q. What criteria validate the identity of novel this compound analogs?

Methodological Answer:

  • Provide ≥2 independent characterization methods (e.g., NMR + HRMS + XRD).
  • Compare melting points, optical rotations, and chromatographic retention times with literature values.
  • Include elemental analysis for C/H/N/S composition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.